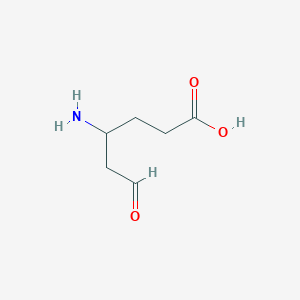
4-Amino-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency under mild conditions, typically involving incubation at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .
Industrial Production Methods: Industrial production of this compound often relies on the chemical synthesis from 2-hydroxycyclohexanone dimer. This process involves the use of hazardous compounds such as tetrahydrofuran as a solvent and sodium periodate as an oxidizing agent . enzymatic methods are being explored as safer and more cost-effective alternatives.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-amino-6-hydroxyhexanoic acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products:
Oxidation: 6-Oxohexanoic acid.
Reduction: 4-Amino-6-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of nylon precursors and other polymers.
Mechanism of Action
The mechanism of action of 4-amino-6-oxohexanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be converted to 6-oxohexanoic acid by ω-amino group-oxidizing enzymes, which catalyze the oxidative deamination of the amino group . This reaction is crucial in various metabolic pathways and industrial processes.
Comparison with Similar Compounds
6-Aminohexanoic acid: A precursor in the synthesis of 4-amino-6-oxohexanoic acid.
Adipic acid: Another hexanoic acid derivative used in polymer production.
4-Aminobutyrate: A shorter-chain analogue with similar functional groups.
Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
138191-42-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-amino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(3-4-8)1-2-6(9)10/h4-5H,1-3,7H2,(H,9,10) |
InChI Key |
RZSYSQBZTMRDHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CC=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


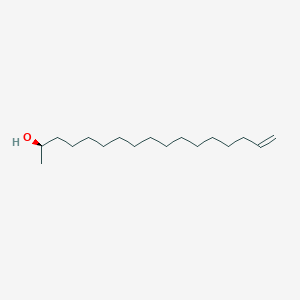
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
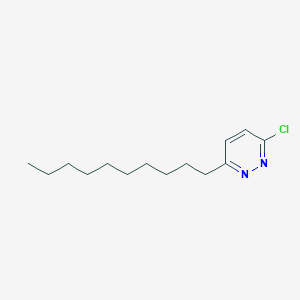
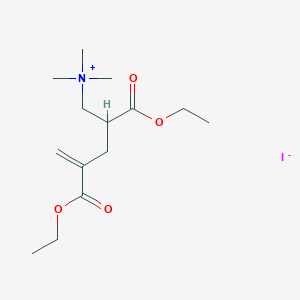

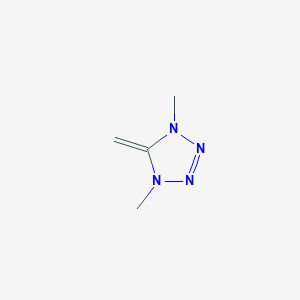
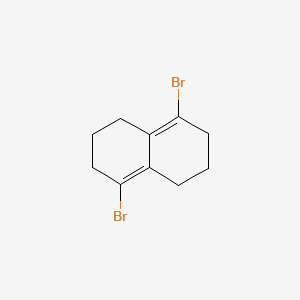

![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
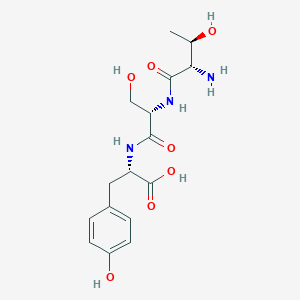
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
